molecular formula C9H8O6S B066026 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid CAS No. 177364-98-6

3,4-Propylenedioxythiophene-2,5-dicarboxylic acid

Cat. No.: B066026
CAS No.: 177364-98-6
M. Wt: 244.22 g/mol
InChI Key: MCLQXEPXGNPDHG-UHFFFAOYSA-N
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Description

3,4-Propylenedioxythiophene-2,5-dicarboxylic acid is an electron-rich conducting polymer known for its applications in organic and bio-electronics. This compound can enhance the intrinsic properties of various polymers, making it a valuable material in the field of advanced electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid typically involves the formation of the 3,4-alkylenedioxy ring via double Mitsunobu reactions. This method is efficient for producing derivatives of 3,4-ethylenedioxythiophene and 3,4-propylenedioxythiophene, which serve as monomers for electron-rich conducting polymers .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up to industrial levels. The use of cyclohexane/dodecyl benzenesulfonic acid (DBSA)/water microemulsion systems has been explored for functionalizing polymers with this compound .

Chemical Reactions Analysis

Types of Reactions: 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in different applications such as electrochromic devices and organic semiconductors .

Comparison with Similar Compounds

Uniqueness: 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid stands out due to its ability to enhance the intrinsic properties of polymers, making it highly versatile for various applications. Its electron-rich nature and ability to undergo multiple chemical reactions further contribute to its uniqueness .

Properties

IUPAC Name

3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine-6,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O6S/c10-8(11)6-4-5(7(16-6)9(12)13)15-3-1-2-14-4/h1-3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLQXEPXGNPDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC(=C2OC1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445111
Record name 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177364-98-6
Record name 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does incorporating ProDOT into a sodium alginate (SA) binder improve the performance of lithium-ion batteries?

A1: ProDOT enhances the performance of LIBs in several ways when incorporated into the SA binder:

  • Improved Conductivity: The conjugated network of PProDOT, along with lithium doping during battery operation, significantly increases the conductivity of the binder. This enhanced conductivity facilitates electron transport within the electrode, leading to better rate capability. []
  • Enhanced Mechanical Integrity: ProDOT contributes to the mechanical robustness of the electrode, ensuring its structural integrity during charge-discharge cycles and prolonging battery lifespan. []
  • Facilitated Lithium Ion Diffusion: The presence of ProDOT in the SA binder improves lithium-ion diffusion within the electrode, contributing to faster charge-discharge rates and higher capacity retention. []

Q2: What are the advantages of using SA-PProDOT binder compared to traditional binders with conductive additives like carbon black?

A2: The SA-PProDOT binder offers several advantages over conventional binders that rely on conductive additives:

  • Simplified Electrode Fabrication: The inherent conductivity of the SA-PProDOT binder eliminates the need for additional conductive additives like carbon black, simplifying the electrode fabrication process. []
  • Improved Electrode Performance: The intimate contact between the active material and the conductive binder, facilitated by the absence of carbon black, results in improved electron transfer and overall electrode performance. []
  • Cost-Effectiveness and Sustainability: Utilizing a naturally occurring and modifiable polymer like sodium alginate, combined with the simplified fabrication process, presents a cost-effective and environmentally friendly approach to electrode development. []

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